![molecular formula C23H28N2O B4022160 4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4022160.png)
4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline
Description
Synthesis Analysis
Research on compounds with structures resembling "4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline" often involves the reduction of Schiff bases, a common method for synthesizing aromatic amines. For example, Ajibade and Andrew (2021) reported the synthesis of similar compounds through the Schiff bases reduction route, highlighting the importance of specific intermolecular interactions in stabilizing their molecular structures (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of aromatic amines like the one is often characterized by significant intermolecular interactions, such as hydrogen bonding. These interactions play a crucial role in stabilizing the molecular conformation and determining the compound's physical and chemical properties. The crystal structures and intermolecular interactions of similar compounds have been extensively studied, revealing the intricacies of their molecular arrangements and the forces that govern them (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Aromatic amines and their derivatives participate in various chemical reactions, serving as important intermediates in the synthesis of complex organic molecules. Their reactivity is often influenced by the nature of substituents on the aromatic ring and the presence of electron-donating or withdrawing groups. Research on similar compounds has shown that they can undergo electrophilic substitution, nucleophilic addition, and other reactions that are central to organic synthesis (Guizzardi et al., 2001).
Physical Properties Analysis
The physical properties of aromatic amines, including the compound , are closely related to their molecular structure. These properties, such as melting point, boiling point, solubility, and crystallinity, are determined by molecular weight, polarity, and the extent of intermolecular interactions. Studies on related compounds provide insights into how structural features influence physical properties, which is crucial for their practical applications (Patil et al., 2012).
Chemical Properties Analysis
The chemical properties of "4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline" can be inferred from studies on similar aromatic amines. These compounds typically exhibit behaviors characteristic of bases, can participate in acid-base reactions, and have nucleophilic properties that make them versatile reagents in organic synthesis. The functional groups present in these molecules, such as the amine and aromatic systems, dictate their reactivity and interactions with other chemicals (Guizzardi et al., 2001).
properties
IUPAC Name |
4-[[[3-(furan-2-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-25(2)22-12-10-20(11-13-22)18-24-15-14-21(23-9-6-16-26-23)17-19-7-4-3-5-8-19/h3-13,16,21,24H,14-15,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJNUZLJJABAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCC(CC2=CC=CC=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[3-(Furan-2-YL)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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